

(1E,4Z,6E)-Curcumin-d6 chemical structure and properties

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Compound of Interest

Compound Name: (1E,4Z,6E)-Curcumin-d6

Cat. No.: B3026278

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An In-Depth Technical Guide to (1E,4Z,6E)-Curcumin-d6 Introduction

Curcumin, the principal curcuminoid found in the spice turmeric (Curcuma longa), is a natural phenolic compound extensively investigated for its therapeutic potential. It exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antineoplastic, and neuroprotective properties.[1][2][3][4] The clinical utility of curcumin, however, is often limited by its low bioavailability due to poor absorption, rapid metabolism, and systemic elimination.[5] To accurately study its pharmacokinetics and metabolism, a stable, isotopically labeled internal standard is essential.

(1E,4Z,6E)-Curcumin-d6 is the deuterium-labeled form of curcumin, specifically designed for use as an internal standard in quantitative analyses by mass spectrometry.[1][4] The six deuterium atoms are incorporated into the two methoxy groups, providing a distinct mass shift without significantly altering the chemical behavior of the molecule.[1] This guide provides a comprehensive overview of the chemical structure, properties, and applications of (1E,4Z,6E)-Curcumin-d6 for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

(1E,4Z,6E)-Curcumin-d6 is a symmetrical molecule that exists in keto-enol tautomeric forms. The enol form is generally more stable. The deuteration on the methoxy groups makes it an



ideal tool for bioanalytical studies.

2.1 Chemical Identity

The fundamental identification details for (1E,4Z,6E)-Curcumin-d6 are summarized below.

Identifier	Value
Formal Name	(1E,4Z,6E)-5-hydroxy-1,7-bis[4-hydroxy-3- (methoxy-d3)phenyl]-1,4,6-heptatrien-3-one[1]
CAS Number	1335198-02-1[1][6]
Molecular Formula	C ₂₁ H ₁₄ D ₆ O ₆ [1]
SMILES	OC(/C=C/C1=CC(OC([2H])([2H]) [2H])=C(O)C=C1)=C\C(/C=C/C2=CC(OC([2H]) ([2H])[2H])=C(O)C=C2)=O[1][6]
InChI Key	ZIUSSTSXXLLKKK-JGJCSXQMSA-N[1]

2.2 Physicochemical Properties

The key physical and chemical properties are presented in the following table.

Property	Value
Formula Weight	374.4 g/mol [1]
Appearance	Solid; Orange to Dark Orange[1][2]
Purity	≥99% deuterated forms (d1-d6)[1]
Solubility	Acetone: >20 mg/mL; 0.1 M NaOH: >3 mg/mL[1]
Storage	Store at -20°C or in a refrigerator[2][7]
Stability	≥ 4 years under recommended storage conditions[1]



Biological Context and Applications

While **(1E,4Z,6E)-Curcumin-d6** is not intended for direct therapeutic use, it is indispensable for research on its non-labeled counterpart, curcumin. The biological activities described here refer to unlabeled curcumin, which Curcumin-d6 is used to quantify and study.

3.1 Primary Application: Internal Standard

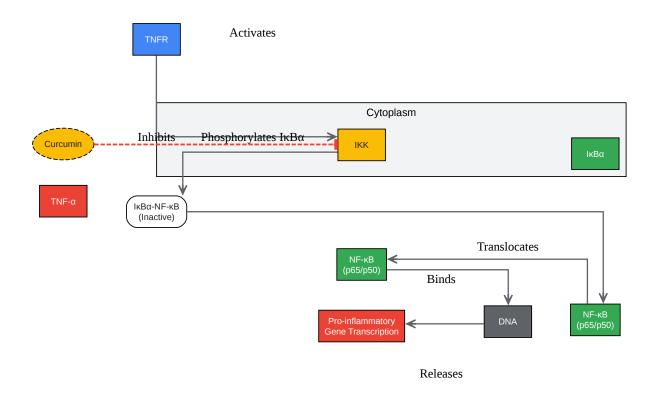
The primary application of **(1E,4Z,6E)-Curcumin-d6** is as an internal standard for the precise quantification of curcumin in biological matrices such as plasma, urine, and feces using Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4][8] Its coellution with native curcumin and distinct mass-to-charge ratio (m/z) allow for correction of analytical variability during sample preparation and analysis, ensuring high accuracy and precision.[8]

3.2 Curcumin's Key Signaling Pathways

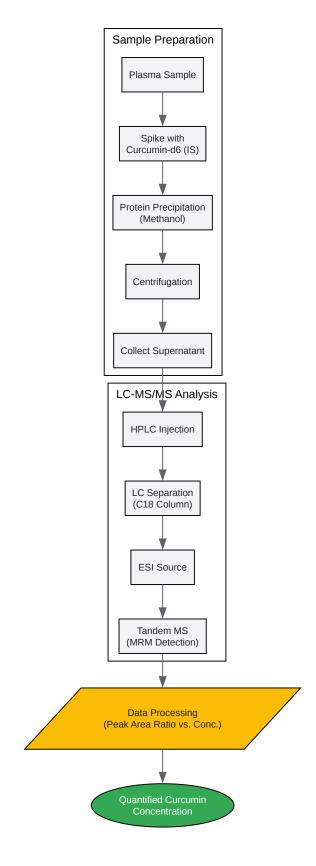
Curcumin exerts its effects by modulating multiple signaling pathways. Curcumin-d6 is a critical tool for studies aiming to elucidate these mechanisms by enabling accurate measurement of curcumin concentrations that elicit these effects.

• Inhibition of NF-κB Pathway: Curcumin is a potent inhibitor of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which plays a central role in inflammatory responses.[4] It prevents the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[4]









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